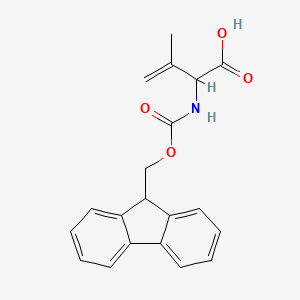

Fmoc-3,4-dehydro-L-Val-OH

Description

Significance of α,β-Dehydroamino Acids in Peptide Science and Chemical Biology

α,β-Dehydroamino acids are a class of non-proteinogenic amino acids that contain a carbon-carbon double bond between the α and β carbons of the amino acid structure. nih.gov This structural feature has profound implications for the peptides in which they are incorporated. The presence of the double bond introduces conformational rigidity, restricting the peptide backbone and influencing its secondary structure, often inducing turns or helical conformations. nih.govbyu.edu

These modified amino acids are found in a variety of naturally occurring peptides, many of which exhibit potent biological activities, including antibiotic, antifungal, and antitumor properties. nih.govresearchgate.net The incorporation of α,β-dehydroamino acids into synthetic peptides can enhance their metabolic stability by making them less susceptible to enzymatic degradation. magtech.com.cn This increased resistance to proteolysis is a significant advantage in the development of peptide-based therapeutics. magtech.com.cn The unique electronic and steric properties of the dehydroamino acid residue can also play a direct role in the biological activity of the peptide. nih.gov

Role of the Fmoc Protecting Group in Facilitating Peptide Synthesis and Derivatization

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). wikipedia.orgaltabioscience.com Its primary function is to temporarily block the N-terminal amino group of an amino acid, preventing it from reacting during the coupling of the next amino acid in the sequence. iris-biotech.de

The key advantages of the Fmoc group in peptide synthesis include:

Mild Cleavage Conditions: The Fmoc group is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgchempep.com These mild conditions are compatible with a wide range of other protecting groups used for amino acid side chains, which are typically acid-labile. altabioscience.comnih.gov This orthogonality is a cornerstone of modern SPPS. iris-biotech.de

Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which can be detected by UV spectroscopy, allowing for real-time monitoring of the deprotection step. wikipedia.orgchempep.com

Stability: The Fmoc group is stable to the acidic conditions often used to cleave the final peptide from the solid support and remove side-chain protecting groups. chempep.com

The use of the Fmoc protecting group has become a standard and highly effective strategy in the chemical synthesis of peptides, enabling the efficient and controlled assembly of complex peptide chains. altabioscience.comnih.gov

Overview of Research Paradigms for Fmoc-3,4-dehydro-L-Val-OH

Research involving this compound primarily focuses on its incorporation into peptides to study structure-activity relationships and to develop novel therapeutic agents. The dehydrovaline residue can act as a rigid structural element, and its synthesis and incorporation into peptides are of significant interest.

The synthesis of peptides containing dehydrovaline presents several challenges. The introduction of the double bond can be synthetically demanding, and controlling the stereochemistry (E/Z isomerism) of the double bond is a critical aspect. byu.edu Furthermore, the reactivity of the dehydroamino acid residue itself can lead to side reactions during peptide synthesis and cleavage. chempep.com

Despite these challenges, the unique properties of dehydrovaline-containing peptides offer significant opportunities. The conformational constraints imposed by the dehydrovaline residue can lead to peptides with enhanced binding affinity and specificity for their biological targets. byu.edu The increased metabolic stability of these peptides makes them attractive candidates for drug development. magtech.com.cn Current research is exploring the use of dehydrovaline and other dehydroamino acids in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties. nih.gov The development of more efficient and stereoselective methods for the synthesis of this compound and its incorporation into peptides remains an active area of research. ingentaconnect.combeilstein-journals.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,1,11H2,2H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDLNKHXKRYOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 3,4 Dehydro L Val Oh and Its Analogues

Established Synthetic Pathways for α,β-Dehydroamino Acids (dhAAs)

The general synthesis of dhAAs relies on several foundational methods that have been refined over time. These methods often involve either building the amino acid backbone while concurrently creating the double bond or introducing the unsaturation into a pre-existing amino acid scaffold.

Condensation reactions, followed by an elimination step, are a cornerstone of dhAA synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a prominent example, involving the condensation of an N-acyl dialkoxyphosphoryl glycine (B1666218) ester with an aldehyde or ketone. thieme-connect.com For the synthesis of a dehydrovaline derivative, this would involve reacting the phosphonate (B1237965) reagent with acetone. The reaction typically uses a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a strong alkoxide base at low temperatures. thieme-connect.com

Another major pathway is the elimination reaction from β-hydroxy-α-amino acids. thieme-connect.com Dehydration of the β-hydroxy group is a direct method to introduce the double bond. Various reagents have been developed to facilitate this transformation, as simple acid-catalyzed dehydration is often not efficient. A common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of copper(I) chloride (CuCl), which is particularly effective for generating the dehydroamino acid moiety within a peptide chain. nih.govnih.gov

Other elimination strategies include starting from β-thio or β-seleno amino acids, where oxidation followed by thermal syn-elimination yields the dehydroamino acid. thieme-connect.com A recently developed strategy involves the N-chlorination of peptide bonds, catalyzed by quinuclidine (B89598), followed by a β-elimination to efficiently generate dhAA-containing peptides, even at a late stage in the synthesis. rsc.orgnih.gov

| Method | Precursor(s) | Key Reagents | General Outcome | Reference |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | N-acyl dialkoxyphosphoryl glycine ester + Aldehyde/Ketone | DBU or tert-butoxide | Forms C=C bond; (Z)-isomer often favored | thieme-connect.com |

| Dehydration of β-hydroxy-α-amino acids | β-hydroxy-α-amino acid (e.g., Threonine) | EDC / CuCl | Efficient dehydration to form dhAA within peptides | nih.govnih.gov |

| Oxidative Elimination | β-thio or β-seleno amino acids | Oxidizing agent (e.g., H₂O₂), then heat | Clean elimination to the corresponding dhAA | thieme-connect.com |

| N-Chlorination/Elimination | Standard amino acid residue in a peptide | N-chlorinating agent, quinuclidine (catalyst) | Late-stage installation of dhAA motif | nih.gov |

Achieving stereocontrol in the synthesis of chiral dehydroamino acids is critical, as the geometry of the double bond can be crucial for the biological activity of the final peptide. researchgate.net

One effective strategy involves the use of chiral auxiliaries. For instance, dehydroalanines have been prepared with oxazolidin-2-one auxiliaries, which can then direct subsequent asymmetric transformations with high diastereoselectivity. nih.gov Another approach utilizes chiral starting materials, such as (-)-α-pinene, to synthesize chiral cyclobutane (B1203170) synthons that are then converted into dehydroamino acids via Wittig-Horner condensations. These reactions can be highly stereoselective, affording exclusively (Z)-isomers. nih.gov

A powerful method for creating chiral amino acids is the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. While this produces a saturated amino acid, the stereoselective synthesis of the dhAA itself is key. The development of olefination reagents like (diphenylphosphono)glycine esters has enabled the smooth condensation with aldehydes to provide (E)-dehydroamino acids stereoselectively. researchgate.net

Furthermore, stereospecific elimination reactions offer excellent control. The reaction of β-hydroxyamino acids with thionyl chloride can form cyclic sulfamidite intermediates. Depending on the stereochemistry of the starting hydroxyamino acid, subsequent base-induced elimination proceeds in a stereospecific anti-periplanar fashion, allowing for the selective synthesis of either the (E) or (Z) isomer of the dehydroamino acid. stanford.edu

Condensation-Elimination Reactions for Dehydroamino Acid Formation

Optimization of Synthesis for Fmoc-3,4-dehydro-L-Val-OH

The synthesis of dehydrovaline derivatives like this compound presents specific challenges, primarily due to the steric hindrance of the two methyl groups at the β-position. This steric bulk can impede reaction rates and lead to competing side reactions, such as the formation of oxazoline (B21484) byproducts. nih.govresearchgate.net

To improve the yield and purity of dehydrovaline-containing peptides, researchers have investigated various synthetic strategies. One focus has been on optimizing the dehydration of β-hydroxyvaline precursors. While methods like using diethylaminosulfur trifluoride (DAST) can promote dehydration, they often lead to the problematic formation of an oxazoline byproduct. nih.gov

A more successful approach for other medium-sized dhAAs, which could be applied to dehydrovaline, is the EDC/CuCl-mediated dehydration of a threonine-containing peptide to form a Z-dehydroaminobutyric acid (Z-ΔAbu) residue. nih.gov The optimization of reaction conditions, such as solvent, temperature, and reaction time, is critical. For instance, in peptide synthesis, the use of Fmoc-protected amino acids coupled with reagents like thionyl chloride in the presence of a base can facilitate the creation of tripeptides in high yields without the need for column chromatography for purification. nih.gov

The purity of the final product can be enhanced through careful selection of protecting groups and deprotection strategies. A reagent system of catalytic DBU with a thiol scavenger has been shown to rapidly and cleanly remove the Fmoc group in solution, providing the free amine in excellent yield and purity on a large scale. researchgate.net

Controlling the geometry of the double bond in dehydrovaline is a significant synthetic hurdle. The desired isomer may not be the thermodynamically favored one, making stereoselective methods essential. stanford.edu

The stereochemical outcome of Horner-Wadsworth-Emmons reactions can be influenced by the choice of phosphonate reagent and reaction conditions, though they generally favor the (Z)-isomer. thieme-connect.com

A more robust method for controlling olefin geometry is the stereospecific elimination from β-hydroxyamino acid diastereomers. As described by Wandless and co-workers, the synthesis of a cyclic sulfamidite from either the (2S,3R) or (2S,3S) isomer of a β-hydroxyamino acid, followed by elimination, leads specifically to the (E) or (Z) dehydroamino acid, respectively. This method is highly effective for synthesizing specific isomers of dehydroisoleucine and could be directly applicable to dehydrovaline. stanford.edu

Another strategy involves ring-closing metathesis (RCM) where a temporary silyl (B83357) group is used to direct the formation of an (E)-configured trisubstituted alkene. Subsequent removal of the silyl group yields the desired Z-disubstituted olefin, offering a novel way to control geometry in macrocyclic structures. ashansenlab.com For acyclic systems, copper-mediated enamide formation from vinyl iodides has also been explored for synthesizing peptides containing dehydrovaline. researchgate.netacs.org

| Method | Key Principle | Typical Outcome for Dehydrovaline Analogs | Reference |

|---|---|---|---|

| Stereospecific Elimination via Sulfamidite | Anti-periplanar elimination from a cyclic intermediate derived from a specific β-hydroxyamino acid diastereomer. | High stereoselectivity for either (E) or (Z) isomer depending on precursor. | stanford.edu |

| Horner-Wadsworth-Emmons Reaction | Thermodynamic or kinetic control based on reagents and conditions. | Often results in a mixture, or favors the (Z)-isomer. | thieme-connect.com |

| Copper-Mediated Enamide Formation | Substitution of vinyl iodides with amides. | Can be used to construct dehydrovaline moieties. | researchgate.netacs.org |

Strategies for Enhanced Yield and Purity

Derivatization and Functionalization Strategies of this compound

The α,β-unsaturated double bond in this compound is an electrophilic site, making it a versatile handle for a variety of chemical transformations. rsc.org This reactivity allows for the synthesis of novel, unnatural amino acids. researchgate.net

A primary functionalization strategy is the Michael addition of nucleophiles to the β-carbon of the double bond. This reaction has been used to add carbon, nitrogen, and sulfur nucleophiles, creating a wide array of β-substituted amino acids. thieme-connect.com For example, the addition of thiols to dehydroalanine (B155165) residues is a key step in the synthesis of lanthionine-bridged peptides. researchgate.net

Radical functionalization offers another powerful avenue for derivatization. Photocatalyzed reactions using iridium or ruthenium catalysts can facilitate the addition of a broad range of alkyl radicals to the double bond of dehydroamino acids, enabling late-stage functionalization of peptides. researchgate.net Flavin-based molecular catalysts have also been used for the C-H functionalization and derivatization of dehydroamino acids through oxidation, forming acylimine products that serve as versatile starting points for further diversification. rsc.org

Beyond the double bond, the Fmoc protecting group can be removed and the resulting free amine can be acylated or alkylated. researchgate.net The carboxylic acid can be converted to esters or amides using standard peptide coupling chemistry. nih.gov The Fmoc group itself is a derivatization, attached via 9-fluorenylmethyl chloroformate (FMOC-Cl), often done on a solid adsorbent to minimize hydrolysis byproducts. nih.gov

Modifications at the Side Chain for Bioconjugation and Probe Development

The unsaturated side chain of dehydroamino acids, including dehydrovaline, serves as a versatile handle for chemical modification. While direct modification of the β,γ-double bond of dehydrovaline is less common, the principles of side-chain modification are well-established for the analogous α,β-dehydroamino acids, particularly dehydroalanine (Dha). These strategies provide a framework for developing dehydrovaline-based probes and bioconjugates.

A primary strategy for introducing new functionality into a peptide or protein is the conversion of a cysteine or serine residue into dehydroalanine (Dha), an α,β-unsaturated amino acid. mdpi.com This process creates a unique electrophilic handle within the polypeptide chain. mdpi.com The Dha residue can then undergo a Michael addition reaction with various nucleophiles, allowing for the site-selective installation of a wide array of functional groups. mdpi.com This method is instrumental for creating functionalized proteins with non-canonical side chains. mdpi.com

For instance, research has demonstrated the modification of the enzyme N-acetylneuraminic acid lyase (NAL) from Staphylococcus aureus. researchgate.net In this work, specific amino acid residues in the enzyme's active site were mutated to cysteine. These cysteine residues were subsequently converted to dehydroalanine. researchgate.net The newly introduced Dha was then reacted with a panel of different thiols, resulting in the creation of distinct non-canonical amino acid side chains. researchgate.net This approach allows for the precise installation of diverse chemical groups, mimicking elongated versions of canonical amino acids or introducing functionalities not found in nature. researchgate.net

The types of modifications that can be introduced are diverse, ranging from simple alkyl chains to complex fluorescent probes or drug molecules. acs.org Thiol-ene coupling reactions with L-cysteine have been used to prepare amino acids with modified side chains, which are then converted into N-carboxyanhydride (NCA) monomers for polypeptide synthesis. acs.org These post-polymerization modification (PPM) reactions are advantageous as they allow for the incorporation of functional groups that might be incompatible with the initial polymerization process. acs.org

| Modifying Agent Class | Nucleophile | Resulting Functionality/Application | Reference |

| Thiols | R-SH | Installation of various non-canonical side chains, mimicking natural amino acids or introducing novel chemical properties. | researchgate.net |

| Alkene-functional reagents | Thiol-ene coupling | Preparation of side-chain modified (SCM) amino acids for subsequent polymerization into functional polypeptides. | acs.org |

| Amines | R-NH2 | Introduction of amine-containing functionalities for further labeling or to alter peptide properties. | acs.org |

| Phosphonate Reagents | Thiol-ene coupling | Creation of phosphate (B84403) and phosphonate modified amino acids for specialized polypeptides. | acs.org |

This strategy of converting a natural amino acid to a dehydro-analogue for subsequent functionalization is a powerful tool for developing probes. By attaching fluorophores, biotin (B1667282) tags, or other reporter molecules, researchers can study protein-protein interactions, enzyme mechanisms, and cellular localization.

Synthesis of Dehydrovaline-Containing Building Blocks for Specialized Applications

The synthesis of this compound and related dehydrovaline building blocks is crucial for their incorporation into peptides and the development of peptidomimetics with enhanced stability or novel functions. nih.gov The presence of the double bond can introduce conformational constraints and alter the biological activity of a peptide. nih.gov

An efficient route for synthesizing β,γ-dehydrovaline has been developed, which is essential for obtaining precursors for Fmoc protection. stanford.edu One approach involves the nucleophilic opening of a lactone derived from citraconic anhydride, followed by several steps to yield the desired dehydrovaline structure. stanford.edu Such synthetic routes are critical as they provide access to a sensitive compound that is a precursor to macrocyclic natural products with antimitotic activity, such as phomopsin A. stanford.edu

Dehydroamino acids, in general, are recognized as valuable building blocks. rsc.orgnih.gov Dehydroalanine (ΔAla), for example, has been used as a versatile starting material for the stereoselective synthesis of optically active unusual amino acids like substituted tryptophans. nih.gov In this method, dehydroalanine building blocks equipped with a chiral auxiliary are reacted with indoles to produce tryptophan derivatives with high diastereomeric ratios. nih.gov This highlights the potential of dehydroamino acid building blocks to serve as precursors for other non-canonical amino acids.

Furthermore, dehydroalanine has been successfully employed as a building block for the synthesis of selenocysteine-containing peptides. rsc.org Selenocysteine (B57510) is a rare, redox-active amino acid, and its chemical synthesis is challenging. rsc.org Using a dehydroalanine-containing peptide as a precursor allows for the addition of a selenium nucleophile to form the selenocysteine residue, demonstrating the utility of dehydroamino acids in accessing other important amino acid structures. rsc.org

The development of stepwise dehydrogenative methods allows for the conversion of simple aliphatic amino acids into analogues containing terminal alkenes. nih.gov These alkene-containing intermediates are highly versatile and can be used for downstream functionalization, enabling the rapid synthesis of new amino acid building blocks. nih.gov

| Dehydroamino Acid Building Block | Synthetic Application | Resulting Product Class | Reference |

| β,γ-Dehydrovaline | Incorporation into macrocycles | Antimitotic natural product analogues (e.g., Phomopsin A) | stanford.edu |

| Dehydroalanine (ΔAla) with chiral auxiliary | Asymmetric Friedel-Crafts alkylation with indoles | Optically active substituted tryptophans | nih.gov |

| Dehydroalanine (ΔAla) in peptides | Michael addition of selenium nucleophiles | Selenocysteine-containing peptides | rsc.org |

| Terminal alkene-containing amino acids | Cyclization/dehalogenation sequences | Azetidine- and aziridine-containing amino acids | nih.gov |

| Dehydroleucine (B49857)/Dehydrovaline NCAs | Polymerization | Potentially functional polypeptides (though polymerization can be challenging) | acs.org |

These examples underscore the importance of synthesizing stable, protected dehydrovaline building blocks like this compound for use in solid-phase peptide synthesis and the construction of complex, biologically active molecules.

Conformational and Structural Analysis of Fmoc 3,4 Dehydro L Val Oh Derived Peptides

Influence of the Dehydrovaline Residue on Peptide Secondary Structure

The planar sp2-hybridized geometry of the α,β-dehydrovaline residue dramatically curtails the conformational freedom of the peptide backbone. This inherent rigidity is a defining characteristic that researchers leverage to guide peptide folding into predictable and stable secondary structures.

The dehydrovaline residue is a potent inducer of specific secondary structures, particularly β-turns and helical motifs. explorationpub.comresearchgate.net Its steric bulk and restricted dihedral angles make it an ideal component for the corner positions of turns. X-ray crystallography and theoretical studies have shown that ΔVal can adopt dihedral angles compatible with the (i+1) position of a type II β-turn. nih.govnih.gov For instance, the crystal structure of Ac-ΔVal-NMe2 revealed φ and ψ angles of -60° and 125°, respectively, which correspond precisely to the values for the (i+1) residue in an ideal type II β-turn. nih.gov This suggests that when ΔVal is placed at this key position, it can effectively lock the peptide into a folded conformation. nih.gov Studies on dipeptides have shown that solution conformations can also resemble a β-turn. nih.gov

Beyond β-turns, dehydroamino acids, including the bulky ΔVal, are known to promote the formation of 3₁₀-helices. explorationpub.comexplorationpub.com A comparative study on pentapeptide models found that incorporating ΔVal at the (i+1) position favored the adoption of a 3₁₀-helical shape. explorationpub.comchemrxiv.org The position of the ΔVal residue within the peptide sequence is crucial; placing it at a different position, such as (i+3), can lead to a different conformation, like a β-sheet-like structure. explorationpub.comchemrxiv.org However, the conformational influence is not absolute and can be context-dependent. In some model dipeptides, ΔVal was found to favor an extended conformation rather than a folded one, highlighting the importance of steric factors and the surrounding amino acid sequence in determining the final structure. ias.ac.inias.ac.in

The primary effect of introducing an α,β-dehydroamino acid is the significant restriction of the peptide backbone's conformational space. explorationpub.commagtech.com.cn The Cα=Cβ double bond makes the system planar, limiting the possible values for the backbone dihedral angles phi (φ) and psi (ψ). This reduction in flexibility leads to a more rigid and predictable peptide structure. magtech.com.cnmdpi.com This increased rigidity is not just a structural curiosity; it is directly linked to enhanced stability. Peptides containing dehydrovaline have been shown to be more highly folded and possess greater resistance to proteolytic degradation compared to their flexible, saturated counterparts. nih.govacs.org The conformational constraint effectively shields the peptide backbone from enzymatic attack, a desirable trait for therapeutic peptide development. magtech.com.cnmdpi.com

| Peptide Sequence Context | Predominant Conformation Induced by ΔVal | Supporting Evidence |

| (i+1) position in di- and pentapeptides | Type II β-Turn | X-ray crystallography and theoretical studies show compatible dihedral angles. nih.govnih.gov |

| (i+1) position in pentapeptide models | 3₁₀-Helix | Comparative studies with other dehydroamino acids show a preference for this helical shape. explorationpub.comchemrxiv.org |

| (i+3) position in pentapeptide models | β-Sheet-like Orientation | Demonstrates the positional dependence of the conformational effect. explorationpub.comchemrxiv.org |

| Simple model dipeptide N-methylamides | Extended Conformation | NMR and IR studies showed no evidence of intramolecular hydrogen bonding. ias.ac.inias.ac.in |

| Turn regions of β-hairpins | Stabilized β-Hairpin | Insertion of ΔVal does not perturb the secondary structure and can increase the folded population. nih.govacs.org |

Induction and Stabilization of β-Turns and Helical Conformations

Advanced Spectroscopic Techniques for Conformational Elucidation in Solution

Determining the precise three-dimensional structure of ΔVal-containing peptides in solution requires a suite of powerful spectroscopic techniques. Each method provides a different piece of the conformational puzzle, and together they offer a comprehensive view of the peptide's structure, dynamics, and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining detailed three-dimensional structures of peptides in solution. uzh.ch A combination of one-dimensional and two-dimensional NMR experiments provides data on through-bond and through-space atomic proximities.

Key NMR techniques and their applications include:

Nuclear Overhauser Effect (NOE): The NOE is a through-space effect that provides distance constraints between protons that are close to each other (typically < 5 Å). A set of NOE constraints is essential for calculating and refining the 3D structure of a peptide. nih.govuzh.ch NOE studies have been used to confirm the existence of secondary structures in ΔVal peptides and to rule them out in cases where an extended conformation is preferred. ias.ac.inias.ac.in

Amide Proton Chemical Shift Analysis: The chemical shifts of amide protons (NH) are highly sensitive to their environment. Their temperature dependence (dδ/dT) and solvent dependence (e.g., titration with DMSO in a CDCl₃ solution) can reveal whether an amide proton is solvent-exposed or involved in an intramolecular hydrogen bond. ias.ac.inias.ac.in A low temperature coefficient often indicates a hydrogen-bonded proton, which is a key feature of stable secondary structures. ias.ac.in

H-D Exchange: Monitoring the rate of exchange of amide protons with deuterium (B1214612) from the solvent (e.g., D₂O) is another way to identify protected, hydrogen-bonded protons. chemrxiv.org Protons involved in stable H-bonds exchange much more slowly than those exposed to the solvent. chemrxiv.org

Coupling Constants: Scalar (J) couplings between adjacent protons can be used to determine dihedral angle restraints, providing further constraints for structural calculations. uzh.ch

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to the vibrational modes of the peptide backbone, particularly the amide groups. nih.gov These techniques are exceptionally useful for analyzing the hydrogen-bonding network that underpins secondary structures. nih.govmdpi.com

The Amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) is the most informative region for secondary structure analysis. mdpi.com The exact frequency of the C=O stretch is dependent on the strength and geometry of the hydrogen bonds it forms.

Free (non-H-bonded) C=O groups absorb at higher frequencies (e.g., ~1660-1700 cm⁻¹).

H-bonded C=O groups, such as those in helices and sheets, absorb at lower frequencies (e.g., ~1620-1660 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Intermolecular Interactions

Solid-State Conformational Analysis of Dehydrovaline Peptides

Solid-state analysis, primarily through X-ray crystallography, is an indispensable tool for elucidating the precise atomic arrangement of dehydrovaline-containing peptides. These studies reveal how the steric bulk and electronic properties of the ΔVal residue dictate local and global peptide conformations, often inducing specific types of secondary structures like β-turns.

X-ray crystallography has provided definitive, high-resolution structural data for several peptides incorporating dehydrovaline. These studies have consistently shown that the ΔVal residue has a strong preference for adopting backbone torsion angles (φ, ψ) that are characteristic of the i+1 position of a β-turn. nih.gov A β-turn is a compact structure involving four amino acid residues that causes a reversal in the direction of the peptide chain.

For instance, the crystal structure of N-acetyl-α,β-dehydrovaline N',N'-dimethylamide (Ac-ΔVal-NMe₂) was determined by X-ray crystallography, revealing backbone torsion angles of φ = -60° and ψ = 125°. nih.gov These values correspond almost perfectly to the idealized angles for the (i+1) residue in a type II or type VIa β-turn. nih.gov This demonstrates that even in a simple derivative, the conformational propensities of ΔVal are pronounced. Further studies on other dehydrovaline-containing dipeptides have confirmed that they tend to adopt similar type-II′ β-turn conformations in the crystal state. researchgate.net This propensity is a key factor in using ΔVal to engineer folded peptide structures. ias.ac.innih.gov

| Compound/Peptide Fragment | Torsion Angle (φ) | Torsion Angle (ψ) | Resulting Conformation |

| Ac-ΔVal-NMe₂ | -60° | 125° | Corresponds to (i+1) position of Type II/VIa β-turn nih.gov |

| Dipeptide with ΔVal | Not specified | Not specified | Adopts a Type-II′ β-turn conformation researchgate.net |

These crystallographic findings underscore the role of the dehydrovaline residue as a potent β-turn inducer. The planarity of the Cα=Cβ bond, combined with the steric hindrance from the two methyl groups, forces the peptide backbone into these specific folded conformations. ias.ac.in

Impact on Peptide Folding and Self-Assembly Processes

Quantitative analysis using ¹H NMR spectroscopy has demonstrated this enhanced folding. In one study, a β-hairpin peptide containing a standard Asn-Gly turn sequence was found to be 77% folded in solution. nih.gov When the Asn residue was replaced with ΔVal, the resulting peptide (7ca) exhibited a significantly higher folded population of 90%. nih.gov This indicates a greater thermodynamic preference for the folded state induced by the dehydrovaline residue. nih.gov

| Peptide | Turn Sequence | Percent Folded (%) |

| Peptide 1 (Control) | D-Pro-Asn -Gly- | 77% nih.gov |

| Peptide 7ca | D-Pro-ΔVal -Gly- | 90% nih.gov |

Beyond influencing the folding of single peptide chains, the conformational rigidity imparted by ΔVal also affects intermolecular interactions and self-assembly. Peptide self-assembly is the spontaneous organization of peptide molecules into ordered nanostructures, such as fibers, ribbons, and hydrogels. frontiersin.org The ability of peptides to form stable, well-defined secondary structures is often a prerequisite for hierarchical self-assembly. frontiersin.org

The incorporation of dehydroamino acids is a recognized strategy to improve the properties of self-assembling peptides, particularly for creating hydrogels with enhanced stability against degradation by proteases. researchgate.net By pre-organizing the peptide backbone into a turn conformation, ΔVal can facilitate the intermolecular hydrogen bonding and hydrophobic interactions necessary for the formation of the extended β-sheet networks that typically characterize peptide-based biomaterials. frontiersin.org While ΔVal-containing peptides have been shown to be resistant to certain chemical modifications, their rigid structure can be leveraged to create more stable and robust self-assembled materials for biomedical applications. chemrxiv.org

Integration of Fmoc 3,4 Dehydro L Val Oh into Peptide and Peptidomimetic Architectures

Solid-Phase Peptide Synthesis (SPPS) Protocols for Dehydroamino Acid Incorporation

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. However, the incorporation of sterically hindered and electronically distinct amino acids like Fmoc-3,4-dehydro-L-Val-OH presents specific challenges that require tailored protocols. google.com

The reduced nucleophilicity of the amino group in dehydroamino acids, due to conjugation with the double bond, necessitates the use of highly efficient coupling reagents to achieve satisfactory yields. mdpi.com Standard carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), may prove insufficient for coupling bulky dehydroamino acids. peptide.com

More potent activating agents are generally required. Acylphosphonium reagents such as BOP and PyBOP, and acyluronium/aminium salts like HBTU and TBTU, have demonstrated greater efficacy in these challenging couplings. chempep.com The use of HATU, a uronium salt derivative of HOAt, is often recommended for particularly difficult couplings, including those involving sterically demanding residues. chempep.com The choice of base is also critical, with less nucleophilic bases like collidine being preferred over diisopropylethylamine (DIPEA) to minimize side reactions. chempep.com

A key strategy for incorporating bulky α,β-dehydroamino acids involves the use of azlactone intermediates. google.com The C-terminal dehydroamino acid can be activated to form an azlactone (oxazolone), which then reacts with the N-terminal amine of the resin-bound peptide. google.comresearchgate.net This approach can be facilitated by heat, although care must be taken to avoid degradation of the protecting groups. google.com

| Coupling Reagent Class | Examples | Efficacy for Dehydrovaline Coupling | Key Considerations |

| Carbodiimides | DCC, DIC | Often insufficient for bulky dehydroamino acids. peptide.com | May lead to incomplete coupling. chempep.com |

| Phosphonium Salts | BOP, PyBOP | More effective than carbodiimides. chempep.com | Can drive difficult couplings to completion. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Highly efficient, especially HATU. chempep.com | HATU is often the reagent of choice for hindered couplings. |

| Azlactone Intermediates | Formed in situ from the dehydroamino acid. google.com | An effective strategy for bulky dehydroamino acids. google.comresearchgate.net | Requires careful optimization of reaction conditions, including heat. |

The unique structure of dehydrovaline introduces the potential for specific side reactions during SPPS. The double bond can be susceptible to nucleophilic addition, particularly by the piperidine (B6355638) used for Fmoc deprotection. This can lead to the formation of piperidinyl-alanine derivatives. iris-biotech.de Minimizing the exposure time to the deprotection reagent and using alternative, less nucleophilic bases can help mitigate this issue. iris-biotech.de

Racemization at the α-carbon is a general concern in peptide synthesis, and the conditions required for coupling hindered amino acids can exacerbate this problem. gyrosproteintechnologies.com The use of additives like HOBt or its more reactive analogue, HOAt, can help suppress racemization. peptide.com For cysteine-containing peptides, which are particularly prone to racemization, carbodiimide (B86325) activation is often preferred over more basic methods. nih.gov While dehydrovaline itself is achiral at the α-carbon, the potential for epimerization of adjacent chiral centers must be considered.

Another potential side reaction is the formation of diketopiperazines, especially when proline is the C-terminal residue on the resin. iris-biotech.de This can be minimized by using dipeptide building blocks or alternative deprotection conditions. iris-biotech.de

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comsigmaaldrich.com The cleavage cocktail often includes scavengers to trap the reactive cationic species generated during deprotection, thereby preventing modification of sensitive amino acid residues like tryptophan, methionine, and cysteine. sigmaaldrich.com

Commonly used cleavage cocktails include Reagent K (TFA/water/phenol/thioanisole/EDT) and Reagent B (TFA/phenol/water/triisopropylsilane). thermofisher.compeptide.com The choice of cocktail depends on the amino acid composition of the peptide. thermofisher.com For peptides containing multiple arginine residues, which can be difficult to deprotect, longer cleavage times or alternative reagents like trimethylsilyl (B98337) bromide (TMSBr) may be necessary. sigmaaldrich.com It is important to note that the double bond of the dehydrovaline residue is generally stable to standard TFA cleavage conditions.

Mitigation of Side Reactions and Racemization During SPPS

Solution-Phase Peptide Synthesis Methods

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for segments that are difficult to assemble on a solid support. nih.gov In solution-phase synthesis, protected amino acids are coupled sequentially in a suitable solvent, with purification of the intermediate products at each step. researchgate.net

The incorporation of this compound in solution-phase synthesis faces similar challenges to SPPS regarding coupling efficiency. nih.gov The use of potent coupling reagents is crucial. nih.gov One advantage of solution-phase synthesis is the ability to more easily monitor the reaction progress and purify intermediates, which can be beneficial when dealing with challenging couplings. A group-assisted purification (GAP) strategy has been developed to simplify the purification process in solution-phase synthesis, avoiding the need for chromatography. nih.gov

Chemo-Enzymatic Ligation and Site-Specific Modification of Dehydropeptides

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity of enzymatic catalysis. nih.gov Enzymes can be used to ligate peptide fragments, offering a powerful tool for the synthesis of large peptides and proteins. nih.gov

Dehydroalanine (B155165) (ΔAla), a related dehydroamino acid, has been shown to be a versatile handle for the chemoselective modification of peptides. acs.org The electrophilic double bond of the dehydroalanine residue can undergo conjugate addition with various nucleophiles, including thiols. acs.orgresearchgate.net This allows for the site-specific introduction of functionalities such as glycosyl groups, lipids, and fluorescent labels. acs.orgresearchgate.net While less explored for dehydrovaline, similar strategies could potentially be applied.

Enzymes like asparaginyl endopeptidases (AEPs) have been utilized for peptide and protein labeling. rsc.org These enzymes can ligate peptide segments with high specificity, and their application in the context of dehydropeptide synthesis is an area of active research. nih.govrsc.org

Design of Cyclic and Constrained Peptide Analogues Containing Dehydrovaline

Cyclic peptides often exhibit enhanced metabolic stability, receptor affinity, and specificity compared to their linear counterparts. nih.govarxiv.org The incorporation of conformationally constrained amino acids like dehydrovaline can be a powerful strategy in the design of cyclic peptides with well-defined three-dimensional structures. researchgate.net

The rigidity imparted by the ΔVal residue can help to pre-organize the linear peptide precursor into a conformation that is favorable for cyclization, thereby increasing the efficiency of the macrocyclization step. Computational methods are increasingly being used to design cyclic peptides with specific binding properties. bakerlab.orgbiorxiv.org These methods can incorporate non-canonical amino acids like dehydrovaline to achieve desired structural features. The "anchor extension" methodology, for example, builds a cyclic peptide around a functional group known to bind to the target, enhancing its affinity through additional interactions provided by the peptide scaffold. bakerlab.org

Advanced Analytical Methodologies for Characterizing Fmoc 3,4 Dehydro L Val Oh and Its Peptide Conjugates

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fmoc-protected amino acids and peptides. ub.edu Its ability to separate complex mixtures makes it indispensable for assessing the purity of Fmoc-3,4-dehydro-L-Val-OH after synthesis and for monitoring its incorporation into peptide chains. ub.edu Reversed-phase HPLC (RP-HPLC) is commonly used, typically employing columns with non-polar stationary phases (e.g., C18) and a mobile phase consisting of an aqueous solvent with an organic modifier like acetonitrile (B52724) and an acid additive such as trifluoroacetic acid (TFA). ub.eduphenomenex.com

The progress of Fmoc group removal during solid-phase peptide synthesis (SPPS) can be effectively monitored using RP-HPLC by tracking the decrease in the peak area of the Fmoc-protected amino acid (like Fmoc-Val-OH) and the corresponding increase in the dibenzofulvene (DBF) byproduct peak. researchgate.net

Table 1: HPLC Systems for Fmoc-Amino Acid Analysis This table is based on data from representative studies on Fmoc-amino acid analysis and can be adapted for this compound.

| Parameter | Typical Specification | Purpose | Source |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation and purity assessment | ub.edu |

| Stationary Phase | C18 (non-polar) | Retention of hydrophobic molecules | ub.edunih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Elution of analytes | phenomenex.comnih.gov |

| Detection | UV Absorbance @ 220 nm, 254 nm | Detection of Fmoc group and peptide bonds | phenomenex.comnih.gov |

| Flow Rate | 1.0 mL/min (analytical scale) | Controlled elution | phenomenex.comnih.gov |

Ensuring the enantiomeric purity of amino acid derivatives is critical in peptide synthesis, as stereoisomeric impurities can lead to undesired side effects or reduced biological activity. nih.gov Chiral HPLC is the premier analytical technique for determining the enantiomeric excess (e.e.) of Fmoc-protected amino acids with high precision. phenomenex.com

The separation of enantiomers is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as Lux Cellulose and Lux Amylose, have proven highly effective for resolving a wide range of Fmoc-amino acid enantiomers under reversed-phase conditions. phenomenex.comwindows.net Another successful class of CSPs includes the macrocyclic glycopeptides, such as teicoplanin and ristocetin (B1679390) A, which offer broad selectivity and ruggedness for this purpose. sigmaaldrich.com The choice of mobile phase, often a combination of an organic modifier like acetonitrile or methanol (B129727) with an acidic additive, is crucial for achieving successful chiral separation. phenomenex.comnih.gov Studies indicate that a combination of trifluoroacetic acid and acetonitrile is often an excellent choice for the chiral separation of Fmoc-amino acid derivatives. phenomenex.com For all 19 common Fmoc-protected amino acids, baseline resolution has been achieved in under 25 minutes using these methods. phenomenex.com

Table 2: Chiral Stationary Phases (CSPs) for Fmoc-Amino Acid Enantioseparation

| CSP Class | Example CSPs | Separation Principle | Source |

| Polysaccharide-Based | Lux Cellulose-1, Lux Cellulose-2, Lux Amylose-2 | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. | phenomenex.comwindows.net |

| Macrocyclic Glycopeptide | CHIROBIOTIC T (Teicoplanin), CHIROBIOTIC R (Ristocetin A) | Chiral recognition based on ionic interactions, hydrogen bonding, and steric repulsion within the macrocyclic structure. | sigmaaldrich.com |

| Quinine-Based | QN-ZWI, QN-AX | Ion-exchange mechanisms between the analyte and the chiral selector. | nih.gov |

Mass Spectrometry for Molecular Weight and Sequence Verification of Modified Peptides

Mass spectrometry (MS) is an essential tool for the structural characterization of peptides, providing precise molecular weight determination and sequence information. nih.gov When a modified amino acid like 3,4-dehydro-L-Val-OH is incorporated, MS confirms the successful conjugation and helps to localize the modification within the peptide sequence. edpsciences.orgresearchgate.net The two most common soft ionization techniques used for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ub.edueuropeanpharmaceuticalreview.com

A key feature in the mass spectrometric analysis of peptides containing dehydro-amino acids is their unique fragmentation pattern. Peptides containing dehydroalanine (B155165) (a related dehydro-amino acid) exhibit enhanced cleavage of the N-Cα bond of the dehydro residue during collision-induced dissociation (CID). nih.gov This specific fragmentation produces characteristic c- and z-type fragment ions, which are not commonly observed for standard protonated peptides and can thus be used to definitively identify and locate the dehydro-residue within the peptide chain. nih.gov

ESI-MS is a powerful technique for analyzing peptides and proteins directly from a liquid phase, making it highly compatible with HPLC (LC-MS). ub.edueuropeanpharmaceuticalreview.com In ESI, analytes are ionized under atmospheric pressure, typically forming multiply charged ions (e.g., [M+nH]ⁿ⁺). europeanpharmaceuticalreview.com This characteristic allows for the analysis of high molecular weight molecules on mass analyzers with a limited m/z range. ub.edu

The sensitivity of ESI is inversely proportional to the flow rate, meaning that coupling with capillary or nano-HPLC columns provides significant advantages. uab.edu The composition of the solvent, particularly the presence of acid additives like formic acid, influences the ionization efficiency and the resulting charge state distribution of the peptide ions. europeanpharmaceuticalreview.com While desirable for generating multiply charged ions for sequencing, unwanted adducts with metal ions (e.g., Na⁺, K⁺) can complicate spectra and are often caused by impurities in solvents or from sample preparation. spectroscopyonline.com

MALDI-TOF MS is renowned for its high sensitivity (femtomole to attomole range), speed, and high tolerance for salts and other contaminants in complex biological mixtures. edpsciences.orgcreative-proteomics.com This technique typically generates singly charged ions ([M+H]⁺), resulting in clear, easily interpretable spectra, which is particularly advantageous for analyzing peptide mixtures from proteolytic digests. edpsciences.org

MALDI-TOF is exceptionally well-suited for characterizing post-translational modifications and engineered alterations in peptides and proteins. edpsciences.orgcreative-proteomics.com It can provide precise molecular weight determination to confirm the successful incorporation of this compound. creative-proteomics.com For deeper structural analysis, tandem mass spectrometry (MS/MS) techniques such as Post-Source Decay (PSD) or Collision-Induced Dissociation (CID) can be performed. edpsciences.orgshimadzu.com These methods induce fragmentation of a selected precursor ion, providing sequence information and helping to pinpoint the location of the dehydro-valine residue within the peptide backbone. edpsciences.orgresearchgate.net

Table 3: Comparison of ESI-MS and MALDI-TOF MS for Peptide Analysis

| Feature | Electrospray Ionization (ESI)-MS | Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS | Source(s) |

| Ionization State | Produces multiply charged ions [M+nH]ⁿ⁺ | Primarily produces singly charged ions [M+H]⁺ | edpsciences.orgeuropeanpharmaceuticalreview.com |

| Sample Introduction | Liquid solution, easily coupled with HPLC | Co-crystallized with a solid matrix | edpsciences.orgeuropeanpharmaceuticalreview.com |

| Sample Throughput | Lower, often coupled with chromatography | High throughput capability | uab.educreative-proteomics.com |

| Salt Tolerance | Lower, sensitive to salt and detergent contaminants | High tolerance for salts, buffers, and contaminants | edpsciences.orgspectroscopyonline.com |

| Primary Application | LC-MS analysis of complex mixtures, protein conformation studies | High-resolution mass determination, analysis of complex peptide mixtures, imaging | ub.eduedpsciences.orgcreative-proteomics.com |

| Fragmentation | In-source fragmentation or tandem MS (CID) | Tandem MS via Post-Source Decay (PSD) or CID | edpsciences.orguab.edushimadzu.com |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Spectroscopic Techniques for Structural Integrity and Derivatization Analysis in Complex Systems

Spectroscopic methods provide invaluable information about the structural integrity and local environment of this compound and its peptide conjugates. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure and successful derivatization.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is a fundamental tool for the unambiguous structural elucidation of newly synthesized compounds. nih.gov For this compound, ¹H NMR would verify the presence of protons associated with the Fmoc group, the vinyl group of the dehydro-valine, and the carboxylic acid. ¹³C NMR would similarly confirm the carbon skeleton, including the characteristic signals for the double bond carbons and the carbonyls of the Fmoc and carboxylic acid groups. nih.gov When incorporated into a peptide, NMR can provide insights into the conformational effects induced by the dehydro residue.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups within a molecule. For this compound, the IR spectrum would display distinctive absorption bands corresponding to the C=O stretching of the carbamate (B1207046) (Fmoc) and carboxylic acid groups, as well as the C=C stretching of the dehydro-valine double bond. wiley-vch.deresearchgate.net This technique is useful for confirming the presence of the Fmoc protecting group and the integrity of the dehydro-amino acid structure, especially when analyzing the compound in different physical states or environments. researchgate.net

Table 4: Key Spectroscopic Data for Characterizing Fmoc-Protected Amino Acids This table presents expected characterization data based on analogous compounds.

| Technique | Key Observables for this compound | Purpose of Observation | Source(s) |

| ¹H NMR | Signals for aromatic protons (Fmoc), vinyl protons (C=CH₂), methine proton (α-carbon), and carboxylic acid proton. | Confirms the presence and connectivity of all proton environments in the molecule. | nih.gov |

| ¹³C NMR | Signals for aromatic carbons, carbonyl carbons (Fmoc & COOH), olefinic carbons (C=C), and aliphatic carbons. | Elucidates the complete carbon framework of the molecule. | nih.gov |

| FTIR | Stretching vibrations for C=O (carbamate and acid), N-H, O-H, and C=C bonds. | Confirms the presence of key functional groups and the unsaturated bond. | wiley-vch.deresearchgate.net |

Theoretical and Computational Studies on Fmoc 3,4 Dehydro L Val Oh and Derived Biomolecules

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of molecules, including peptides containing non-standard amino acids like dehydrovaline (ΔVal). byu.edu These simulations use classical equations of motion to predict the behavior of molecules over time, providing a detailed picture of their flexibility and preferred shapes. byu.edu

The incorporation of a α,β-dehydroamino acid residue, such as in Fmoc-3,4-dehydro-L-Val-OH, introduces a Cα=Cβ double bond that significantly constrains the peptide backbone. ias.ac.in However, studies on model peptides containing dehydrovaline have shown that, unlike other dehydroamino acids such as dehydrophenylalanine (ΔPhe) and dehydroleucine (B49857) (ΔLeu), ΔVal does not inherently stabilize intramolecularly hydrogen-bonded conformations like β-turns in solution. ias.ac.in Instead, these peptides tend to exist in more extended conformations. ias.ac.in This highlights the critical role of steric factors in determining the conformational properties of dehydropeptides. ias.ac.in

MD simulations of peptides containing dehydroamino acids are becoming more common, and the results are encouraging for understanding their structural behavior. byu.edu For instance, simulations can be used to generate conformational ensembles of peptides, which can then be analyzed to understand their intrinsic motions and flexibility. mdpi.com The root mean square fluctuation (RMSF) of atomic positions during a simulation can reveal which parts of the molecule are more rigid or flexible. researchgate.net

A key challenge in performing MD simulations of molecules with non-standard residues is the availability of accurate force field parameters. byu.edu Standard force fields like AMBER and CHARMM are primarily parameterized for the 20 common proteinogenic amino acids. byu.eduresearchgate.netrsc.orgresearchgate.net Therefore, the development and validation of parameters for dehydroamino acid residues are crucial for obtaining meaningful simulation results. researchgate.netrsc.orgresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are essential for understanding the electronic structure and reactivity of molecules like this compound. wikipedia.orgnorthwestern.edu These methods can determine the wavefunctions of electrons in molecules, providing information about bond energies, electronic spectra, and electrical properties. northwestern.edu

Density Functional Theory (DFT) is a widely used quantum chemical method for studying dehydroamino acids. researchgate.nettandfonline.comnih.gov DFT calculations have been employed to investigate the conformational properties of dehydrovaline derivatives by mapping their potential energy surfaces. researchgate.netnih.gov These studies have shown that the main chains of dehydroamino acids can be more flexible than that of standard alanine, despite the constraint of the Cα=Cβ double bond. nih.gov The conformational preferences of these residues can also be influenced by the polarity of their environment. researchgate.netnih.gov

Furthermore, quantum chemical calculations can shed light on the reactivity of dehydroamino acids. For example, DFT studies have been used to investigate the strength of hydrogen bonds formed between dehydroalanine (B155165) derivatives and water, revealing that the N-H group in dehydroalanine residues is more polar and forms stronger hydrogen bonds than in standard alanine. tandfonline.com Such calculations are also crucial in understanding the mechanisms of chemical reactions, such as the asymmetric hydrogenation of β-dehydroamino acids catalyzed by rhodium complexes. acs.org By computing the conceivable catalytic pathways, researchers can gain insights into the factors that govern the stereoselectivity of these important reactions. acs.org

The electronic properties of dehydroamino acids, such as their charge distribution, can be significantly different from their saturated counterparts. rsc.orgresearchgate.net Quantum chemical calculations are vital for accurately determining these properties, which are, in turn, necessary for developing accurate force fields for molecular dynamics simulations. researchgate.netrsc.orgresearchgate.net

Development and Validation of Force Fields for Dehydroamino Acid Residues

Accurate molecular dynamics (MD) simulations of biomolecules containing non-standard residues like dehydrovaline are critically dependent on the quality of the force field used. byu.eduresearchgate.netrsc.orgresearchgate.net A force field is a set of parameters that describes the potential energy of a system of atoms and is essential for simulating molecular behavior. acs.org Standard force fields such as AMBER and CHARMM are extensively parameterized for the 20 common amino acids but often lack parameters for modified residues. byu.eduresearchgate.netrsc.orgresearchgate.net

The development of force field parameters for dehydroamino acids is an active area of research. researchgate.netrsc.orgresearchgate.net This process typically involves a combination of experimental data and quantum mechanical (QM) calculations. researchgate.net QM calculations are used to obtain information about the molecule's geometry, vibrational frequencies, and charge distribution, which are then used to derive the force field parameters. researchgate.netrsc.orgresearchgate.net For example, parameters for dehydroalanine and dehydrobutyrine have been developed for the CHARMM force field by fitting them to reproduce geometries and energy barriers from high-level QM calculations. rsc.orgresearchgate.net

Once developed, these new parameters must be validated to ensure they can accurately reproduce experimental observations. nih.gov This can involve comparing simulation results with experimental data from techniques like X-ray crystallography or NMR spectroscopy. rsc.orgresearchgate.net For instance, the newly developed parameters for dehydroalanine and dehydrobutyrine were used in the first MD simulations of the lantibiotic nisin, and the simulations showed surface association of the peptide with membranes, which is in agreement with solid-state NMR data. rsc.orgresearchgate.net

The process of parameterization can be complex and often requires an iterative approach of refinement and testing. nih.gov The goal is to create a set of parameters that are transferable and can be used to reliably simulate a range of peptides containing dehydroamino acid residues. researchgate.net

Table 1: Key Aspects of Force Field Development for Dehydroamino Acids

| Aspect | Description |

| Source of Initial Parameters | Experimental data (e.g., from X-ray crystallography and NMR) and quantum mechanical calculations are used to derive initial force field parameters. researchgate.net |

| Quantum Mechanical Calculations | High-level QM calculations (e.g., MP2/6-31G*//MP2/cc-pVTZ) are performed to determine equilibrium geometries, vibrational frequencies, and energy barriers for rotation around key dihedral angles. rsc.orgresearchgate.net |

| Charge Derivation | Atomic partial charges are often derived using methods like the Restrained Electrostatic Potential (RESP) procedure, which fits the charges to the electrostatic potential calculated by QM methods. researchgate.net |

| Validation | The new force field parameters are validated by comparing the results of MD simulations with available experimental data, such as crystal structures or NMR-derived conformational preferences. rsc.orgresearchgate.net This can also involve comparing mean energies from MD simulations with QM predictions. researchgate.net |

| Compatibility | The new parameters are designed to be compatible with existing widely used force fields like AMBER and CHARMM to allow for the simulation of complex systems containing both standard and non-standard residues. researchgate.netrsc.orgresearchgate.net |

In Silico Rational Design of Peptidomimetics Incorporating Dehydrovaline

In silico methods, which are computer-based, play a crucial role in the rational design of peptidomimetics. researchgate.netnih.govmdpi.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. cnr.it The incorporation of dehydroamino acids like dehydrovaline is a strategy to create such peptidomimetics. magtech.com.cn

Computational studies can be used to predict how the inclusion of dehydrovaline will affect the conformation and properties of a peptide. byu.edu For example, in the case of the anticancer peptide Yaku'amide A, which is rich in bulky dehydroamino acids, computational studies were used to identify analogue peptides that closely resemble the conformation of the natural product. byu.edu By using simpler and more symmetrical dehydroamino acids like dehydrovaline as surrogates for more complex residues, the synthesis of these analogues was significantly simplified. byu.edu Biological studies of these analogues confirmed that they exhibited similar activity to the natural product, demonstrating the predictive power of the computational model. byu.edu

The design process often involves a combination of molecular modeling techniques. Homology modeling, molecular dynamics simulations, and protein-peptide docking are some of the in silico tools that can be used. nih.gov These methods can help in understanding the interactions between a peptide and its target protein at an atomic level. researchgate.net By analyzing these interactions, researchers can make informed decisions about which modifications to introduce into the peptide sequence to improve its binding affinity and specificity.

Applications of Fmoc 3,4 Dehydro L Val Oh in Rational Peptide Design and Advanced Materials

Engineering of Conformationally Constrained Peptides and Peptidomimetics

The introduction of Fmoc-3,4-dehydro-L-Val-OH into a peptide sequence imparts significant conformational rigidity. The double bond between the α- and β-carbon atoms of the dehydrovaline residue restricts the rotational freedom around the peptide backbone. This constraint is a valuable tool in rational peptide design, enabling the synthesis of peptides that are locked into specific secondary structures, such as β-turns and helical conformations. ias.ac.inmdpi.com

Unlike its saturated counterpart, valine, dehydrovaline can influence the local conformation in a predictable manner. However, studies on model peptides containing dehydrovaline have shown that it does not inherently stabilize intramolecularly hydrogen-bonded conformations in the same way that other dehydroamino acids like dehydro-phenylalanine do. ias.ac.in Instead, peptides incorporating dehydrovaline often adopt extended conformations in solution. ias.ac.in This characteristic can be exploited to design peptides with specific spatial arrangements of side chains, which is crucial for their biological activity and interaction with target molecules. uminho.pt The ability to create these conformationally constrained peptides is essential for structure-activity relationship studies, which aim to identify the biologically active conformer of a peptide. mdpi.com

Design of Protease-Resistant Peptide Scaffolds and Bioactive Analogs

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. The incorporation of non-canonical amino acids, such as dehydrovaline, is a well-established strategy to enhance the proteolytic stability of peptides. mdpi.comnih.govnih.gov The altered peptide backbone at the site of the dehydrovaline residue makes it a poor substrate for many common proteases, thereby increasing the in vivo half-life of the peptide. ualberta.ca

This increased resistance to enzymatic degradation is a critical attribute for the development of long-lasting peptide-based drugs. By replacing a natural amino acid with this compound, researchers can design bioactive analogs that retain or even enhance the desired biological activity while exhibiting significantly improved stability. nih.gov This approach has been successfully employed to create more robust peptide scaffolds for various therapeutic applications. asm.org

Development of Self-Assembling Peptides for Supramolecular Materials

The Fmoc group, a bulky aromatic moiety, is a powerful driver of self-assembly in peptide-based systems. nih.govresearchgate.netnih.gov When attached to 3,4-dehydro-L-Val-OH, it facilitates the spontaneous organization of the monomeric units into well-ordered supramolecular structures through a combination of π-π stacking interactions between the fluorenyl rings and hydrogen bonding between the peptide backbones. researchgate.net This process leads to the formation of various nanomaterials with potential applications in biomedicine and materials science. rsc.org

The self-assembly of these Fmoc-dehydrovaline building blocks is a bottom-up approach to fabricating functional materials with nanoscale precision. researchgate.net The resulting structures can mimic the architecture of the natural extracellular matrix, making them promising candidates for tissue engineering and drug delivery applications. researchgate.net

Formation of Hydrogels, Nanofibers, and Nanotubes

The self-assembly of this compound and similar dehydropeptide derivatives can lead to the formation of a variety of nanostructures, including hydrogels, nanofibers, and nanotubes. mdpi.comresearchgate.net Hydrogels are three-dimensional networks of nanofibers that can entrap large amounts of water, creating a soft and hydrated environment suitable for biomedical applications. uniroma1.it

The process is often triggered by a change in pH or solvent, which initiates the self-assembly cascade. researchgate.net The resulting hydrogels can exhibit viscoelastic properties, with the storage modulus (G') being significantly higher than the loss modulus (G''), confirming their gel-like behavior. nih.gov Scanning and transmission electron microscopy studies have revealed that these hydrogels are composed of entangled fibrillar networks. nih.gov The dimensions of these nanofibers, including their thickness and length, can be influenced by the specific amino acid sequence and the conditions of self-assembly. nih.gov

Table 1: Examples of Self-Assembling Fmoc-Dipeptides and their Nanostructures

| Fmoc-Dipeptide | Self-Assembling Conditions | Resulting Nanostructure |

| Fmoc-Phe-Phe | pH < 8 | Hydrogel, Nanofibers |

| Fmoc-Leu-Asp | PBS (2 mg/ml) | Hydrogel |

| Fmoc-Lys(Fmoc)-Asp | pH adjustment | Hydrogel with low CGC |

| H-L-Phe-ΔPhe-OH | Addition to sodium acetate (B1210297) buffer | Supramolecular Hydrogel |

This table provides illustrative examples and is not exhaustive. Data compiled from multiple sources. mdpi.comnih.gov

Modulation of Peptide Recognition and Binding Properties through Dehydrovaline Incorporation

The introduction of a dehydrovaline residue can significantly alter the way a peptide interacts with its biological target, such as a receptor or enzyme. googleapis.com The rigidified conformation and the unique electronic properties of the dehydrovaline side chain can lead to enhanced binding affinity and specificity. mdpi.com The precise positioning of functional groups on the peptide scaffold, made possible by the conformational constraints of dehydrovaline, is key to optimizing these molecular recognition events. nih.gov

By systematically replacing amino acids in a known bioactive peptide with this compound, researchers can probe the structural requirements for binding and activity. This approach, often part of a broader structure-activity relationship (SAR) study, allows for the fine-tuning of a peptide's properties to achieve desired therapeutic effects. The understanding of these peptide-protein interactions at a molecular level is crucial for the rational design of new and improved peptide-based drugs. mdpi.com

Emerging Research Directions and Future Prospects in Fmoc 3,4 Dehydro L Val Oh Chemistry

Integration with Combinatorial Chemistry and High-Throughput Screening

The incorporation of Fmoc-3,4-dehydro-L-Val-OH into combinatorial chemistry workflows is a promising strategy for the rapid discovery of novel peptide-based drug candidates. Combinatorial libraries of peptides containing this unsaturated amino acid can be synthesized to generate a vast number of unique molecules. google.com These libraries offer a diverse pool of compounds that can be screened for specific biological activities. google.comnih.gov

High-throughput screening (HTS) methods are then employed to efficiently test these libraries against various biological targets. nih.gov This combination of combinatorial synthesis and HTS allows researchers to quickly identify "hit" compounds with desired properties, such as high binding affinity or inhibitory activity against a particular enzyme. nih.govuni-konstanz.de The inclusion of unnatural amino acids like dehydrovaline in these libraries expands the chemical space that can be explored, increasing the probability of discovering potent and selective peptide therapeutics. nih.govnih.gov The development of peptide libraries is a key strategy in the discovery of new ligands for protein targets. nih.gov

Table 1: Approaches in Peptide Library Screening

| Screening Approach | Description |

|---|---|

| Direct Detection | Directly measures the binding of peptides to the target. |

| Indirect Detection | Measures the displacement of a known ligand from the target by the peptides in the library. |

| Functional Readout | Measures the effect of peptide binding on the biological activity of the target, such as enzyme inhibition or cell viability. nih.gov |

Applications in Bioconjugation and Late-Stage Diversification of Biomolecules

The α,β-unsaturated nature of the dehydrovaline residue makes this compound an excellent tool for bioconjugation and the late-stage diversification of biomolecules. rsc.orgnih.govresearchgate.net This reactivity allows for the attachment of various molecules, such as fluorescent labels, drug payloads, or polyethylene (B3416737) glycol (PEG) chains, to peptides and proteins. chemimpex.comcreative-peptides.com

Late-stage diversification refers to the modification of a peptide or protein after its initial synthesis. rsc.orgnih.govresearchgate.net The dehydrovaline residue can act as a chemical handle, enabling a variety of chemical transformations under mild conditions. rsc.orgnih.gov This is particularly valuable for creating targeted drug delivery systems and for modifying proteins to study their function. chemimpex.com The ability to introduce diverse functionalities at a late stage provides a powerful method for optimizing the properties of biomolecules. rsc.orgnih.govresearchgate.net

Key Reactions for Late-Stage Diversification:

Michael Addition: The double bond in dehydrovaline is susceptible to conjugate addition by nucleophiles like thiols (e.g., from cysteine residues) or amines. nih.govwikipedia.orgrsc.org

Click Chemistry: The dehydrovaline residue can potentially be modified to participate in click chemistry reactions, such as azide-alkyne cycloadditions, for efficient and specific bioconjugation. fluorochem.co.ukmedchemexpress.com

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the dehydrovaline site. nih.govresearchgate.net

Advances in Green Chemistry Approaches for this compound Synthesis

The synthesis of specialty amino acids like this compound is increasingly benefiting from the principles of green chemistry. Researchers are actively developing more sustainable and environmentally friendly synthetic methods to reduce the use of hazardous reagents and solvents. rsc.orgresearchgate.net

Emerging Green Synthesis Strategies:

Biocatalysis: The use of enzymes to catalyze the synthesis of dehydroamino acids offers a green alternative to traditional chemical methods. nih.govresearchgate.net Enzymes can provide high stereoselectivity and operate under mild reaction conditions. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for process automation.

These green chemistry approaches are not only environmentally beneficial but can also lead to more cost-effective and scalable production of this compound. rsc.org

Role in Advanced Drug Delivery Systems and Bio-Inspired Nanotechnology

The unique properties of peptides containing dehydroamino acids, such as this compound, make them attractive building blocks for advanced drug delivery systems and bio-inspired nanotechnology. nih.govmdpi.commagtech.com.cn The incorporation of this constrained amino acid can influence the self-assembly of peptides into well-defined nanostructures. researchgate.netreading.ac.ukrsc.orgchemrxiv.org

These self-assembled nanostructures, such as nanofibers, nanotubes, and hydrogels, can encapsulate therapeutic agents and release them in a controlled manner. nih.govresearchgate.netmdpi.com The Fmoc group itself plays a crucial role in driving the self-assembly process through π-π stacking interactions. reading.ac.uknih.gov The resulting hydrogels can serve as scaffolds for 3D cell culture and tissue engineering. reading.ac.uk

Table 2: Self-Assembled Nanostructures from Fmoc-Amino Acids

| Fmoc-Amino Acid | Observed Nanostructure |

|---|---|

| Fmoc-Alanine | Fibril-like objects nucleating from spherical cores. reading.ac.uk |

| Fmoc-Arginine | Plate-like crystals. reading.ac.uk |

| Fmoc-Phenylalanine | Extended structures of straight and twisted fibrils coexisting with nanotapes. reading.ac.uk |

| Fmoc-Valine | Flower-like morphology at lower concentrations and fiber-like assemblies at higher concentrations. chemrxiv.org |

The ability to control the morphology of these self-assembled structures by varying environmental parameters offers a powerful tool for designing novel nanomaterials with tailored properties for specific biomedical applications. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification protocols for Fmoc-3,4-dehydro-L-Val-OH in solid-phase peptide synthesis (SPPS)?

- Methodology : Synthesize using Fmoc chemistry with HBTU/HOBt activation in DMF. Purify via reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Monitor purity using analytical HPLC (>95% purity threshold) and confirm structure via H/C NMR (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodology : Store desiccated at -20°C under inert gas (argon) to prevent hydrolysis of the dehydro group. Avoid prolonged exposure to light or moisture. Use gloveboxes for weighing and dissolve in anhydrous DMSO/DMF for reactions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Confirm regiochemistry of the 3,4-dehydro group via H NMR coupling constants (e.g., vicinal > 10 Hz for trans-dehydro bonds).

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight.

- HPLC : Assess purity and monitor degradation under basic conditions (e.g., piperidine deprotection) .

Advanced Research Questions

Q. How does the 3,4-dehydro group influence peptide backbone conformation and secondary structure formation?

- Methodology : Compare circular dichroism (CD) spectra of peptides containing this compound vs. saturated analogs. Use MD simulations (AMBER/CHARMM force fields) to analyze dihedral angle restrictions and hydrogen-bonding patterns. Reference studies on fluorinated Fmoc-Phe derivatives, where steric/electronic effects alter β-sheet/α-helix propensity .

Q. What experimental and computational approaches resolve contradictions in reported stability data for Fmoc-protected dehydro amino acids under basic conditions?

- Methodology :

- Kinetic Studies : Monitor degradation via UV-Vis at 301 nm (Fmoc absorption) under varying pH (8–12).